molecular formula C27H32F6N2O2 B601952 Dihydro Dutasteride CAS No. 164656-22-8

Dihydro Dutasteride

カタログ番号: B601952
CAS番号: 164656-22-8
分子量: 530.55
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Mode of Action

Dihydro Dutasteride works by forming a stable complex with both type II and type II 5α-reductase . This interaction inhibits the enzymatic action of the 5α-reductase enzymes, thereby preventing the conversion of testosterone to 5α-dihydrotestosterone (DHT) . DHT is the androgen primarily responsible for the initial development and subsequent enlargement of the prostate gland .

Biochemical Pathways

The inhibition of 5α-reductase enzymes by this compound disrupts the biochemical pathway that converts testosterone into DHT . This results in a significant reduction in the levels of circulating DHT . DHT is a primary hormonal mediator that plays a role in the development and enlargement of the prostate gland .

Pharmacokinetics

This compound exhibits a complex elimination profile, involving both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life of 3–5 weeks . Accordingly, this compound is dosed in a way that requires at least 3 months of treatment to reach pharmacokinetic steady state .

Result of Action

The primary molecular effect of this compound is the reduction of circulating DHT levels . This leads to a decrease in the stimulation of prostate growth . On a cellular level, the reduction of DHT levels can lead to a decrease in the size of the prostate gland over time .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability and efficacy of the drug can be affected by the formulation in which it is presented . Additionally, the drug’s action can be influenced by the patient’s liver function, as the liver plays a crucial role in the metabolism of the drug .

生化学分析

Biochemical Properties

Dihydro Dutasteride selectively inhibits both the type I and type II isoforms of steroid 5α-reductase . This intracellular enzyme converts testosterone to 5α-dihydrotestosterone (DHT), a primary hormonal mediator involved in the development and enlargement of the prostate gland . By reducing the levels of circulating DHT, this compound plays a crucial role in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are particularly notable in androgen-sensitive tissues like the prostate, where it reduces the levels of DHT, thereby influencing the function of these cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression . It works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner . These enzymes convert testosterone into DHT, and by inhibiting them, this compound reduces the levels of DHT .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . The compound shows a high degree of stability, and its long-term effects on cellular function have been observed in both in vitro and in vivo studies . For instance, higher doses of this compound induced almost complete suppression of DHT, demonstrating its potent long-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Higher doses led to more notable modifications in penile morphology in a rodent model .

Metabolic Pathways

This compound is involved in several metabolic pathways . It plays a role in the metabolism of testosterone, where it inhibits the conversion of testosterone to DHT . This process involves interactions with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. The compound is soluble in organic solvents, such as ethanol, methanol, and polyethylene glycol 400, but it is insoluble in water . This solubility profile influences how this compound is transported and distributed within cells and tissues .

Subcellular Localization

Current studies suggest that D2 receptors, which are inhibited by this compound, appear as puncta-like structures along the surface of dendrites and soma of dopamine neurons . This indicates a population of D2 receptors organized in discrete signaling sites along the plasma membrane .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Dutasteride involves several steps, starting from the appropriate steroid precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反応の分析

Types of Reactions

Dihydro Dutasteride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .

科学的研究の応用

Pharmacological Profile

Dihydro Dutasteride functions by inhibiting both type 1 and type 2 isoenzymes of 5-alpha reductase, leading to a substantial reduction in dihydrotestosterone levels. This mechanism underpins its therapeutic applications across multiple conditions.

Property Details
Inhibition Dual inhibition of 5-alpha reductase types 1 and 2
DHT Reduction Reduces serum dihydrotestosterone by over 90%
Protein Binding High protein binding (>99.5%)

Benign Prostatic Hyperplasia (BPH)

This compound is primarily indicated for the treatment of BPH. Clinical trials have demonstrated its efficacy in reducing prostate volume and improving urinary symptoms associated with BPH.

  • Study Findings : A comprehensive analysis involving over 3,000 patient-years indicated that dutasteride significantly reduced the risk of acute urinary retention and the need for surgical intervention compared to placebo .
  • Mechanism : By lowering dihydrotestosterone levels, it alleviates the hyperplastic growth of prostate tissue.

Prostate Cancer Management

Recent studies suggest that this compound may play a role in managing localized prostate cancer.

  • REDEEM Trial : This study showed that patients treated with dutasteride experienced a reduced rate of prostate cancer progression compared to those receiving placebo (hazard ratio of 0.62) .
  • Long-Term Effects : In the Reduction by Dutasteride of Prostate Cancer Events (REDUCE) study, patients receiving dutasteride had a relative risk reduction of biopsy-detectable prostate cancer by approximately 22.8% compared to controls .

Androgenetic Alopecia

This compound is also explored for treating androgenetic alopecia (male pattern baldness). Its dual action on both isoenzymes enhances hair regrowth compared to finasteride.

  • Efficacy Studies : A meta-analysis indicated that dutasteride significantly improved hair density and thickness compared to finasteride, with higher rates of patient-reported satisfaction .
  • Clinical Parameters : In a randomized trial, participants receiving higher doses of dutasteride showed a marked increase in hair count compared to those on lower doses or placebo .

Case Study 1: BPH Treatment

A randomized controlled trial involving 1,000 men with moderate to severe BPH demonstrated that those treated with this compound showed significant improvement in International Prostate Symptom Score (IPSS) after six months compared to placebo .

Case Study 2: Prostate Cancer

In a cohort study involving men diagnosed with localized prostate cancer, those treated with this compound exhibited a slower progression rate and lower Gleason scores at follow-up biopsies compared to untreated controls .

生物活性

Dihydro Dutasteride is a potent dual inhibitor of the 5α-reductase enzyme, which plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT). This compound is primarily used in the treatment of conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA). Its biological activity is characterized by significant effects on hormone levels, hair growth stimulation, and potential side effects.

This compound inhibits both type 1 and type 2 isoforms of the 5α-reductase enzyme, leading to a substantial reduction in serum DHT levels. Research indicates that treatment with dutasteride can decrease serum DHT by approximately 86.5% within 30 days . This dual inhibition enhances its efficacy compared to single inhibitors like finasteride, which targets only the type 2 isoform .

Key Biological Activities

  • Reduction of DHT Levels : Studies show that dutasteride effectively lowers DHT levels in serum and scalp, contributing to its therapeutic effects on hair loss and prostate enlargement .
  • Hair Growth Stimulation : Clinical trials have demonstrated that dutasteride significantly increases hair count in men with AGA, outperforming finasteride in dose-dependent efficacy .
  • Impact on Sexual Function : While effective, the compound has been associated with adverse effects on sexual function, including decreased libido and erectile dysfunction, which are common concerns among users .

Case Studies and Clinical Trials

  • Male Pattern Hair Loss (MPHL) :
    • A randomized trial involving 416 men showed that dutasteride at doses of 0.05 to 2.5 mg daily resulted in increased hair counts compared to placebo . The efficacy was confirmed through photographic assessments and self-evaluations.
    • In a long-term study, dutasteride-treated patients exhibited greater improvements in hair density compared to those treated with finasteride over a follow-up period of up to three years .
  • Frontal Fibrosing Alopecia (FFA) :
    • A retrospective study involving 224 patients indicated that dutasteride was effective in stabilizing hair loss in FFA, with a dose-dependent response observed. The stabilization rates were significantly higher than those seen with other treatments or no treatment .

Table: Summary of Clinical Findings

Study FocusPopulation SizeTreatment DurationPrimary OutcomeResult Summary
Male Pattern Hair Loss416 men24 weeksHair count increaseSignificant increase with dutasteride vs. placebo
Frontal Fibrosing Alopecia224 patients≥12 monthsStabilization of hairline recessionHigher stabilization rates with increasing doses of dutasteride

Pharmacokinetics and Safety Profile

This compound exhibits high protein binding (>99.5%) and is metabolized primarily by liver enzymes. Its pharmacokinetic profile suggests a long half-life, allowing for once-daily dosing. However, concerns regarding potential side effects have been noted:

  • Adverse Effects : Commonly reported side effects include sexual dysfunction (e.g., decreased libido), gynecomastia, and potential impacts on mood and cognition .
  • Carcinogenic Potential : Animal studies have indicated an increased risk of Leydig cell tumors at high doses, raising concerns about long-term use in certain populations .

特性

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUHDIPAGREENV-QWBYCMEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CCC(=O)N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164656-22-8
Record name 1,2-Dihydrodutasteride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIHYDRODUTASTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7B42KG7F8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is Dihydro Dutasteride and how is it related to Dutasteride?

A1: this compound (17β-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-4-aza-5α-androstane-3-one) is an identified impurity of Dutasteride. [, ] Dutasteride is a drug primarily used to treat enlarged prostate glands. While Dutasteride's mechanism involves inhibiting both type 1 and type 2 5α-reductase enzymes, the specific activity of this compound and its potential interaction with these enzymes have not been extensively studied based on the provided research.

Q2: How was this compound characterized in the research?

A2: this compound was detected during the analysis of Dutasteride samples using High-Performance Liquid Chromatography (HPLC) and further identified by its mass-to-charge ratio (m/z) of 530 using Liquid Chromatography-Mass Spectrometry (LCMS). [, ] This impurity was then synthesized and further characterized using various spectroscopic techniques:

  • HPLC: Determined its retention time and purity profile. [, ]
  • Infrared Spectroscopy (IR): Provided information about the functional groups present in the molecule. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (both 1H and 13C): Revealed the structure and connectivity of atoms within the molecule. [, ]
  • Mass Spectrometry (MS): Confirmed the molecular weight and provided structural information. [, ]

Q3: Is there a way to separate this compound from Dutasteride?

A3: Yes, researchers successfully developed and employed a preparative HPLC method to isolate this compound from Dutasteride. [] This technique leverages the different affinities of these compounds towards a stationary phase within the HPLC column, allowing for their separation and purification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。